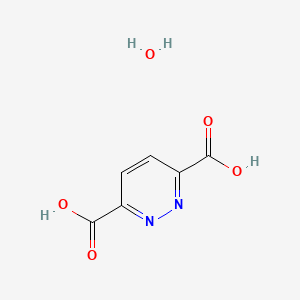
Pyridazinic dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazinic dicarboxylic acid is a heterocyclic compound containing a pyridazine ring with two carboxylic acid groups. Pyridazine is a six-membered ring with two adjacent nitrogen atoms, making it a diazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridazinic dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . Another method includes the preparation of three-dimensional coordination polymers of lanthanide pyridazinic dicarboxylates by hydrothermal methods .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridazinic dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the carboxylic acid groups and the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pyridazinic dicarboxylic acid has a wide range of applications in scientific research :
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination polymers.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating cardiovascular diseases, neurological disorders, and other medical conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for creating advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of pyridazinic dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways . For instance, some derivatives inhibit enzymes like stearoyl-coenzyme A desaturase-1, which plays a role in fatty acid metabolism . Others may act on ion channels or receptors, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Propriétés
Numéro CAS |
849223-55-8 |
|---|---|
Formule moléculaire |
C6H6N2O5 |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
pyridazine-3,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2 |
Clé InChI |
UCXWZJNQMVLPFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)

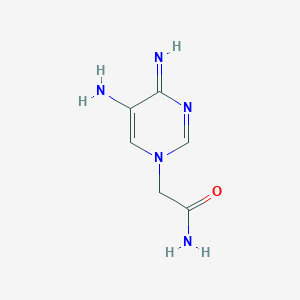
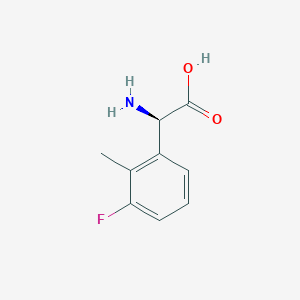


![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
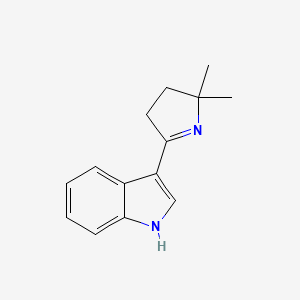

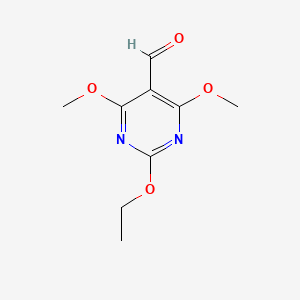
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
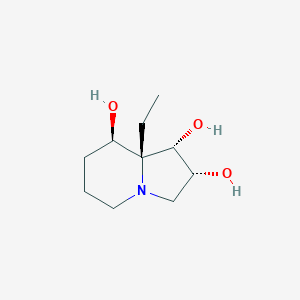
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
